molecular formula C7H14ClNO B13514419 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

Cat. No.: B13514419
M. Wt: 163.64 g/mol
InChI Key: ZJRATEZAWDODAL-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product . Another common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Industrial Production Methods

Industrial production of this compound often relies on large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and reactivity. The presence of the methanamine group provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6H,1-5,8H2;1H

InChI Key

ZJRATEZAWDODAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O2)CN.Cl

Origin of Product

United States

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